molecular formula C9H8ClFO B8425243 4-Chloro-5-ethyl-2-fluorobenzaldehyde

4-Chloro-5-ethyl-2-fluorobenzaldehyde

Cat. No.: B8425243
M. Wt: 186.61 g/mol
InChI Key: ZCWOHQXOFUJJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethyl-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

4-chloro-5-ethyl-2-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO/c1-2-6-3-7(5-12)9(11)4-8(6)10/h3-5H,2H2,1H3

InChI Key

ZCWOHQXOFUJJET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

TiCl4 (0.90 mL) was added to 2-chloro-1-ethyl-4-fluorobenzene (645 mg, 4.1 mmol) at 0° C. and stirred to 10 min. Dichloro(methoxy)methane (0.725 mL) was added and the mixture was stirred overnight at ambient temperature. The mixture was diluted with CH2Cl2 (50 mL) and poured onto crushed ice (40 g). After stirring 30 min the layers were separated. The organic layer was washed with H2O (2×), brine (2×), dried (Na2SO4) and concentrated. Purification by flash chromatography (hexanes, EtOAc) yielded 440 mg of intermediate 390.2 as a light brown oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.18 (t, J=7.58 Hz, 3H) 2.69 (q, J=7.58 Hz, 2H) 7.05-7.29 (m, 1H) 7.67 (m, 1H) 10.23 (s, 1H).
Quantity
0.725 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
645 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.9 mL
Type
catalyst
Reaction Step Four

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